molecular formula C16H22N2O2 B7499509 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

货号: B7499509
分子量: 274.36 g/mol
InChI 键: NXBPQXGMHPEXIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. LMTX has been shown to have potential therapeutic benefits in preclinical studies, and it is currently being evaluated in clinical trials.

作用机制

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves the inhibition of tau protein aggregation and the promotion of its clearance from the brain. Tau protein is known to form neurofibrillary tangles in the brain, which are a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to disrupt the formation of these tangles and promote the clearance of existing ones, which may help to slow down the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. This compound has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its ability to reduce tau protein aggregation, which is a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to improve cognitive function and reduce neuroinflammation, which may have implications for the treatment of these diseases. However, one of the limitations of this compound is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

未来方向

There are a number of future directions for the development of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide and other tau protein aggregation inhibitors. These include the evaluation of this compound in clinical trials, the development of more potent and selective tau protein aggregation inhibitors, and the identification of biomarkers that can be used to track the progression of neurodegenerative diseases. Additionally, there is a need to better understand the underlying mechanisms of tau protein aggregation and clearance, which may lead to the development of new therapeutic strategies for these diseases.

合成方法

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-inden-5-amine with 4-hydroxypiperidine, followed by acylation with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

科学研究应用

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have potential therapeutic benefits by reducing the accumulation of tau protein in the brain, which is a hallmark of these diseases. This compound has also been shown to improve cognitive function and reduce neuroinflammation in preclinical studies.

属性

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-6-8-18(9-7-15)11-16(20)17-14-5-4-12-2-1-3-13(12)10-14/h4-5,10,15,19H,1-3,6-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBPQXGMHPEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。